2-(5-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride
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Overview
Description
2-(5-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12FN·HCl It is a derivative of phenylethylamine, where the phenyl ring is substituted with a fluorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Conversion to Amine: The alcohol is then converted to an amine through a substitution reaction with ammonia or an amine source.
Formation of Hydrochloride Salt: Finally, the amine is reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under elevated temperatures.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylethylamines.
Scientific Research Applications
2-(5-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)ethan-1-amine hydrochloride
- 2-(2-Methylphenyl)ethan-1-amine hydrochloride
- 2-(5-Fluoro-2-methylphenyl)ethan-1-amine
Uniqueness
2-(5-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both a fluorine atom and a methyl group can enhance its stability and selectivity in various reactions and applications.
Biological Activity
2-(5-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride, also known as 1-(5-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride, is a compound of interest in pharmacological research due to its potential interactions with neurotransmitter systems. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a phenethylamine backbone with a fluorine atom at the 5-position and a methyl group at the 2-position of the phenyl ring. Its molecular formula is C9H12ClF with a molecular weight of approximately 187.65 g/mol. The presence of fluorine enhances lipophilicity, which may improve its bioavailability and ability to cross the blood-brain barrier.
The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. The compound is believed to act as an agonist or antagonist at these receptors, influencing various physiological processes such as mood regulation and cognitive function.
Interaction with Neurotransmitter Systems
Research indicates that compounds with similar structures can significantly affect serotonin and dopamine receptor activity. For instance, the compound may enhance serotonin signaling, which is crucial for mood stabilization and has implications for treating depression and anxiety disorders.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Antimicrobial Studies
A study evaluated the antimicrobial properties of related compounds, revealing that certain derivatives exhibited significant activity against bacteria such as E. coli and S. aureus. While specific data for this compound is limited, its structural similarity suggests potential efficacy against similar pathogens .
Pharmacological Research
In pharmacological investigations, the compound's interaction with serotonin receptors has been noted to potentially enhance antidepressant effects. A study highlighted that compounds in this class could lead to improvements in mood disorders by modulating synaptic transmission pathways .
Properties
IUPAC Name |
2-(5-fluoro-2-methylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-7-2-3-9(10)6-8(7)4-5-11;/h2-3,6H,4-5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQXPIWUUUYHJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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